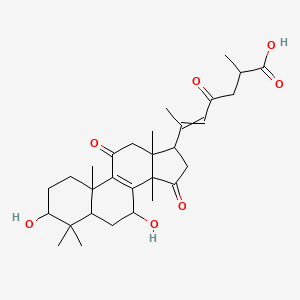

Ganoderenic acid B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ganoderenic acid B is a triterpenoid isolated from Ganoderma lucidum . It effectively reverses ABCB1-mediated resistance of HepG2/ADM cells to Doxorubicin .

Synthesis Analysis

Ganoderenic acid B is one of the important secondary metabolites acquired from Ganoderma lucidum . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The initial substrate, acetyl-coenzyme A (Acetyl-CoA), is condensed by acetyl-CoA acetyltransferase (AACT) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) to produce mevalonate .Molecular Structure Analysis

Ganoderenic acid B is a lanostane-type triterpene . Its molecular formula is C30H42O7 .Chemical Reactions Analysis

Ganoderenic acid B exhibits potent reversal effect on ABCB1-mediated multidrug resistance of HepG2/ADM cells to Doxorubicin . It could also significantly reverse the resistance of ABCB1-overexpressing MCF-7/ADR cells to Doxorubicin .Physical And Chemical Properties Analysis

The molecular weight of Ganoderenic acid B is 514.65914000 . It is soluble in water at 1.316 mg/L @ 25 °C (est) .Aplicaciones Científicas De Investigación

Cancer Research and Chemotherapy : Ganoderenic acid B demonstrates significant potential in cancer treatment, especially in overcoming multidrug resistance in cancer cells. It has shown effectiveness in reversing ABCB1-mediated multidrug resistance in HepG2/ADM cells to drugs like doxorubicin, vincristine, and paclitaxel. This indicates its potential as an adjunct in chemotherapy for multidrug-resistant cancers (Liu et al., 2015).

Pharmacological Studies : Ganoderenic acid B is among several active compounds identified in Ganoderma lucidum extract (GLE). These compounds target various biological pathways, suggesting their potential use in adjuvant anti-cancer therapy. Network pharmacology analysis has been used to investigate the anti-cancer mechanisms of these compounds (Zhao & He, 2018).

Spectroscopy Research : Studies involving infrared and Raman spectroscopy have been conducted on Ganoderic acids, including ganoderenic acid B, to understand their vibrational properties. This research aids in the quality control and inspection of Ganoderma lucidum (Yao et al., 2019).

Metabolic Disease Research : Ganoderenic acid B has shown inhibitory activity against human aldose reductase, a key enzyme implicated in diabetic complications. Its inhibitory activity suggests potential therapeutic applications in metabolic diseases (Fatmawati et al., 2010).

Extraction and Isolation Techniques : The extraction and isolation of ganoderenic acid B from Ganoderma lucidum have been optimized using various methods, contributing to research on its bioactive compounds and their effects on human carcinoma cell growth (Ruan et al., 2014).

Fungal Compound Analysis : Ganoderenic acid B is also a subject of research in the analysis of chemical constituents of fungi like Ganoderma applanatum. Understanding its structure and properties aids in the comprehensive study of fungal bioactive compounds (Wang & Liu, 2008).

Mecanismo De Acción

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECQJYAIIIIKJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316118 |

Source

|

| Record name | Ganoderenic acid b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 78074039 | |

CAS RN |

100665-41-6 |

Source

|

| Record name | Ganoderenic acid b | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100665-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderenic acid b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)

![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)

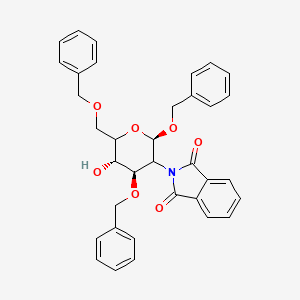

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)

![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)